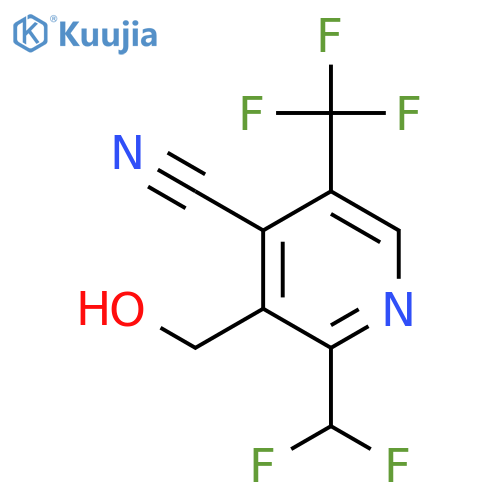Cas no 1804419-85-9 (4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol)

1804419-85-9 structure
商品名:4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol
CAS番号:1804419-85-9
MF:C9H5F5N2O
メガワット:252.140819311142
CID:4880180
4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol
-
- インチ: 1S/C9H5F5N2O/c10-8(11)7-5(3-17)4(1-15)6(2-16-7)9(12,13)14/h2,8,17H,3H2
- InChIKey: IVRIWPHUZAWVAX-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(F)F)C(CO)=C1C#N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 310
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 56.9
4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029038268-1g |
4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol |
1804419-85-9 | 95% | 1g |
$2,952.90 | 2022-04-02 | |
| Alichem | A029038268-250mg |
4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol |
1804419-85-9 | 95% | 250mg |
$999.60 | 2022-04-02 | |
| Alichem | A029038268-500mg |
4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol |
1804419-85-9 | 95% | 500mg |
$1,634.45 | 2022-04-02 |
4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
1804419-85-9 (4-Cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-methanol) 関連製品
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 857369-11-0(2-Oxoethanethioamide)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
